molecular formula C6H11NO3 B12429025 N-Butyryl-D7-glycine

N-Butyryl-D7-glycine

Cat. No.: B12429025
M. Wt: 152.20 g/mol
InChI Key: WPSSBBPLVMTKRN-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyryl-D7-glycine is a deuterium-labeled version of N-Butyrylglycine, an acyl glycine. Acyl glycines are minor metabolites of fatty acids and play a role in various metabolic pathways. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyryl-D7-glycine is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N-Butyrylglycine molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process typically includes rigorous quality control measures to ensure the deuterium labeling is consistent and the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Butyryl-D7-glycine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce butyric acid derivatives, while reduction may yield butanol derivatives .

Scientific Research Applications

N-Butyryl-D7-glycine has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.

    Biology: Helps in understanding the role of acyl glycines in metabolic processes.

    Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Employed in the development of new drugs and diagnostic tools .

Mechanism of Action

The mechanism of action of N-Butyryl-D7-glycine involves its role as a minor metabolite in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine. This compound can then participate in various metabolic pathways, influencing the pharmacokinetic and metabolic profiles of drugs .

Comparison with Similar Compounds

Similar Compounds

    N-Butyrylglycine: The non-deuterated version of N-Butyryl-D7-glycine.

    N-Propionylglycine: Another acyl glycine with a shorter carbon chain.

    N-Acetylglycine: An acyl glycine with an acetyl group instead of a butyryl group

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in studies requiring precise quantitation and tracing of metabolic pathways. The deuterium atoms provide a distinct signature that can be easily detected using various analytical techniques .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

152.20 g/mol

IUPAC Name

2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid

InChI

InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3,2D2,3D2

InChI Key

WPSSBBPLVMTKRN-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O

Canonical SMILES

CCCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.